Sulfamidopyrine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRESBCAKEFFDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017066 | |

| Record name | Sulfamidopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-38-4 | |

| Record name | 1-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]methanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamidopyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamidopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117-38-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMIDOPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/727Q94151Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfamidopyrine chemical structure and properties

An In-Depth Technical Guide to Sulfamidopyrine: Structure, Properties, and Analysis

Introduction

This compound, also known as Melaminsulfone, is a chemical entity belonging to the pyrazolone class of compounds. Structurally, it is a derivative of metamizole (Dipyrone) and is often considered an impurity or metabolite of this widely used non-steroidal anti-inflammatory drug (NSAID).[1][] While its primary pharmacological profile is linked to anti-inflammatory and analgesic properties, its "sulfamido-" prefix also places it within the broader chemical family of sulfonamides. This dual identity makes this compound a subject of interest for researchers in drug development, analytical chemistry, and toxicology. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and relevant analytical methodologies from the perspective of a senior application scientist.

Chemical Identity and Structure

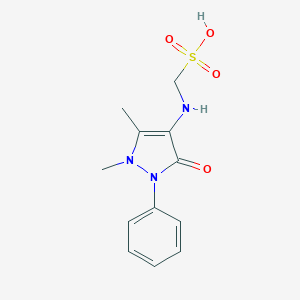

The foundational aspect of understanding any compound is its molecular structure. This compound is formally named sodium [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate.[3] Its structure features a pyrazolone ring, which is characteristic of drugs like antipyrine and metamizole, substituted with a methanesulfonate group.

Key Identifiers:

-

IUPAC Name: sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate[]

-

Synonyms: Sulfamipyrine, Melaminsulfone, 4-N-Demethylanalgin[1][4]

Below is a two-dimensional representation of the this compound sodium salt structure.

Caption: 2D chemical structure of this compound Sodium Salt.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological systems, its formulation characteristics, and the analytical methods suitable for its detection. This compound is typically supplied as a white solid.[]

| Property | Value | Source(s) |

| Molecular Weight | 319.31 g/mol | [1][][3] |

| Exact Mass | 319.0603 Da | [1] |

| Melting Point | >195°C (decomposes) | [] |

| Appearance | White Solid | [] |

| Solubility | DMSO (~20 mg/ml), PBS (pH 7.2; ~10 mg/ml), DMF (~5 mg/ml), Methanol (Slightly), Ethanol (~0.5 mg/ml) | [][4] |

| InChI Key | ZFDPAZDODACYOG-UHFFFAOYSA-M | [1][] |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+] | [][3] |

Synthesis and Characterization

General Synthetic Approach

The causality behind this proposed pathway is based on well-established reactions:

-

Starting Material : 4-aminoantipyrine is the logical precursor as it contains the complete pyrazolone ring system with a reactive primary amine at the C4 position.

-

Sulfonamide Formation : The key step is the formation of the S-N bond. A common method involves reacting an amine with a sulfonyl chloride. However, for a methanesulfonate group attached to the nitrogen, a more plausible route is the reaction of the amine with formaldehyde and sodium bisulfite (a variation of the Strecker sulfite synthesis).

This approach is efficient for creating aminomethanesulfonates, which is the precise functional group present in this compound.

Characterization Protocol: A Self-Validating System

Confirming the identity and purity of a synthesized batch of this compound is critical. A multi-technique approach ensures a self-validating system where the weaknesses of one method are covered by the strengths of another.

Step-by-Step Characterization Workflow:

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Objective: To determine the purity of the compound and identify any potential impurities.

-

Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18).[5]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).[5] The gradient allows for the effective separation of compounds with varying polarities.

-

Detection: UV-Vis detector set at the λmax of this compound (~254 nm).[4]

-

Validation: A single, sharp peak at the expected retention time indicates high purity. The peak area percentage can be used to quantify purity.

-

-

Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Objective: To confirm the molecular weight and elemental composition.

-

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Procedure: The eluent from the HPLC is directed into the MS.

-

Validation: The resulting mass spectrum should show a prominent ion corresponding to the exact mass of the this compound anion (C₁₂H₁₄N₃O₄S⁻) at m/z 296.07, validating the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) for Structural Elucidation:

-

Objective: To confirm the precise arrangement of atoms and functional groups.

-

Technique: ¹H NMR and ¹³C NMR spectroscopy.

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆.

-

Validation: The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the number and position of signals in the ¹³C spectrum, must match the expected structure of this compound. This provides unambiguous structural confirmation.

-

Mechanism of Action and Pharmacology

The pharmacology of this compound is primarily understood through its relationship with metamizole and its classification as an NSAID.[1] The core mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.

COX Inhibition Pathway: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever. By inhibiting these enzymes, this compound would reduce the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. This is a distinct mechanism from sulfonamide antibiotics, which inhibit folic acid synthesis in bacteria by targeting the dihydropteroate synthase enzyme.[6] While this compound contains a sulfa- group, its primary pharmacological action is not antibacterial but anti-inflammatory.

The diagram below illustrates the arachidonic acid cascade and the site of action for NSAIDs like this compound.

Caption: Mechanism of action for NSAIDs via COX enzyme inhibition.

Toxicology and Safety Profile

Pharmacology and toxicology are intrinsically linked.[7] The safety profile of this compound is not extensively documented as an independent drug but can be inferred from its parent compound, metamizole. Metamizole carries a risk of serious adverse effects, most notably agranulocytosis, a severe drop in white blood cells. Therefore, any research or development involving this compound must proceed with caution, assuming a similar potential for hematological toxicity. Sulfonation is a key metabolic process that can lead to either detoxification or, in some cases, bioactivation of compounds to toxic intermediates.[8]

Analytical Methodologies

The ability to accurately quantify a compound in various matrices is essential for drug development and quality control. A robust analytical method must be validated for specificity, linearity, accuracy, and precision.

Protocol: Quantification of this compound in a Solution by HPLC-UV

This protocol describes a standard method for determining the concentration of this compound.

-

Preparation of Standards:

-

Prepare a stock solution of this compound sodium salt at 1 mg/mL in a 50:50 mixture of methanol and water.

-

Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

Dilute the unknown sample with the mobile phase to fall within the range of the calibration curve.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV-Vis detector (e.g., Thermo Ultimate 3000).[5]

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 70% 0.1% formic acid in water and 30% methanol.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.[5]

-

Column Temperature: 30°C.[5]

-

Detection Wavelength: 254 nm.[4]

-

-

Data Analysis:

-

Integrate the peak area of the this compound peak for all standards and samples.

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

-

The diagram below outlines the logical workflow for this analytical protocol.

Caption: Workflow for quantitative analysis of this compound via HPLC-UV.

Conclusion

This compound is a pyrazolone-derived compound with a well-defined chemical structure and a set of physicochemical properties that make it amenable to standard analytical techniques like reverse-phase HPLC. Its primary pharmacological relevance stems from its role as a metabolite or impurity of the NSAID metamizole, and its mechanism of action is presumed to be the inhibition of COX enzymes. While it contains a sulfonamide-related functional group, it should not be confused with sulfonamide antibiotics. The analytical protocols outlined here provide a robust framework for the characterization and quantification of this compound, ensuring the scientific integrity required for advanced research and development applications.

References

-

PubChem. (n.d.). This compound sodium. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Sulfamides. Retrieved from [Link]

-

Química Organica.org. (2010). Sulfonamide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. Retrieved from [Link]

- Moretti, S., et al. (2024). Determination of sulfonamides in muscle: a metrological tool for food safety. Acta IMEKO.

-

Indiana University School of Medicine. (n.d.). Pharmacology and Toxicology. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]

- Coughtrie, M. W. (2002). Sulfonation in pharmacology and toxicology. PubMed.

- ResearchGate. (2024).

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Patsnap Synapse. (2024).

- Armando Hasudungan. (2020). Sulphasalazine (DMARD) - Pharmacology, mechanism of action, metabolism, side effects. YouTube.

Sources

- 1. medkoo.com [medkoo.com]

- 3. This compound sodium | C12H14N3NaO4S | CID 23667646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. acta.imeko.org [acta.imeko.org]

- 6. What is the mechanism of Sulfamethazine? [synapse.patsnap.com]

- 7. Pharmacology and Toxicology | IU School of Medicine [medicine.iu.edu]

- 8. Sulfonation in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Sulfamidopyrine as an Antibacterial Agent: A Technical Guide

This guide provides an in-depth exploration of the antibacterial mechanism of sulfamidopyrine, a member of the sulfonamide class of antibiotics. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level description to offer a detailed understanding of the biochemical pathways, molecular interactions, and the experimental methodologies used to validate its mode of action.

Foundational Principle: Targeting a Vital Bacterial Pathway

The antibacterial efficacy of this compound and other sulfonamides hinges on a fundamental difference between bacterial and mammalian cells: the acquisition of folic acid (Vitamin B9). While mammals obtain folate from their diet, most bacteria must synthesize it de novo.[1][2][3] This metabolic pathway is therefore an ideal target for selective toxicity.

Folic acid, in its reduced form tetrahydrofolate (THF), is a crucial coenzyme in the synthesis of essential cellular components, including purines, thymidine, and certain amino acids.[2][4][5] These molecules are the building blocks of DNA, RNA, and proteins. By disrupting the folic acid synthesis pathway, this compound effectively halts bacterial growth and replication, exerting a bacteriostatic effect.[1][4]

Molecular Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary molecular target of this compound is the bacterial enzyme dihydropteroate synthase (DHPS) .[4][5][6] This enzyme catalyzes a critical step in the folic acid synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[6]

This compound's mechanism of action is a classic example of competitive inhibition .[2][4][5] Due to its structural similarity to PABA, this compound binds to the active site of DHPS.[5] This binding event prevents PABA from accessing the enzyme, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid.[1][4][5] The bacterial cell is thus starved of the necessary precursors for DNA and protein synthesis, leading to the cessation of growth.

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of this compound.

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

Experimental Validation of the Mechanism of Action

A series of well-established experimental protocols are employed to elucidate and confirm the antibacterial mechanism of this compound. These methods form a self-validating system, providing a robust understanding of the drug's activity from the cellular to the molecular level.

Determining Antibacterial Potency: Minimum Inhibitory Concentration (MIC) Assay

The first step in characterizing any antibacterial agent is to determine its potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound in which there is no visible bacterial growth.

| Parameter | Description |

| Media | Cation-adjusted Mueller-Hinton Broth (CAMHB) |

| Inoculum Density | ~5 x 10^5 CFU/mL |

| Incubation | 35-37°C for 16-20 hours |

| Endpoint | Lowest concentration with no visible growth |

Elucidating the Molecular Interaction: DHPS Enzyme Kinetics Assay

To confirm that this compound acts as a competitive inhibitor of DHPS, an enzyme kinetics study is performed. This typically involves a coupled spectrophotometric assay.

Experimental Protocol: Coupled Spectrophotometric DHPS Assay

-

Principle: The activity of DHPS is measured indirectly. DHPS produces dihydropteroate, which is then reduced to dihydrofolate. An excess of a coupling enzyme, dihydrofolate reductase (DHFR), is added along with its cofactor, NADPH. The oxidation of NADPH to NADP+ by DHFR is monitored by the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the rate of the DHPS-catalyzed reaction.

-

Reagents:

-

Purified recombinant DHPS enzyme.

-

Substrates: p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

Coupling enzyme and cofactor: Dihydrofolate reductase (DHFR) and NADPH.

-

Inhibitor: this compound at various concentrations.

-

Assay Buffer (e.g., Tris-HCl with MgCl2 and DTT).

-

-

Procedure: a. A reaction mixture containing the assay buffer, DHPPP, DHFR, and NADPH is prepared in a cuvette or 96-well plate. b. Varying concentrations of PABA and a fixed concentration of this compound are added to different reaction mixtures. c. The reaction is initiated by the addition of DHPS. d. The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance vs. time plots. The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[PABA]). In competitive inhibition, the lines for the uninhibited and inhibited reactions will intersect on the y-axis (Vmax remains unchanged), while the x-intercept will differ (apparent Km increases with inhibitor concentration).[2]

Caption: Lineweaver-Burk plot for competitive inhibition.

Investigating Resistance Mechanisms: folP Gene Sequencing

Bacterial resistance to sulfonamides often arises from mutations in the folP gene, which encodes DHPS. These mutations can alter the enzyme's active site, reducing its affinity for sulfonamides while maintaining its ability to bind PABA.

Experimental Protocol: folP Gene Sequencing

-

Bacterial Culture and DNA Extraction: this compound-resistant bacterial isolates are cultured, and their genomic DNA is extracted using a commercial kit.

-

PCR Amplification: The folP gene is amplified from the genomic DNA using specific primers designed to flank the entire coding sequence.

-

PCR Product Purification: The amplified DNA fragment is purified to remove primers, dNTPs, and other reaction components.

-

Sanger Sequencing: The purified PCR product is sequenced.

-

Sequence Analysis: The obtained nucleotide sequence of the folP gene from the resistant isolate is compared to the wild-type sequence from a susceptible strain to identify any mutations.

Assessing Drug Interactions: The Checkerboard Assay

Sulfonamides are often used in combination with other antibiotics, most notably trimethoprim, which inhibits a subsequent enzyme in the folic acid pathway, dihydrofolate reductase (DHFR). This combination often results in a synergistic effect. The checkerboard assay is a common method to quantify this interaction.

Experimental Protocol: Checkerboard Microdilution Assay

-

Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second antibiotic (e.g., trimethoprim) are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension, and the plate is incubated as described for the MIC assay.

-

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well that shows no growth. The FIC for each drug is its MIC in the combination divided by its MIC alone. The FIC index is the sum of the FICs for both drugs.

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4.0: Additive or Indifference

-

FIC Index > 4.0: Antagonism

-

Caption: Workflow for a Checkerboard Synergy Assay.

Conclusion

The antibacterial action of this compound is a well-characterized example of targeted chemotherapy. By acting as a competitive inhibitor of dihydropteroate synthase, it effectively disrupts the essential folic acid synthesis pathway in bacteria, leading to a bacteriostatic effect. The combination of in vitro potency testing, enzyme kinetic analysis, genetic sequencing of resistant strains, and synergy studies provides a comprehensive and robust validation of this mechanism. This detailed understanding is crucial for the continued development of new antimicrobial agents and for optimizing the use of existing drugs in the face of evolving bacterial resistance.

References

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). International Journal of Research and Development in Pharmacy and Life Sciences.

- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(25), 1-27.

- Le-Wendling, L., et al. (2013). Folate Production by Probiotic Bacteria. Probiotics and Antimicrobial Proteins, 5(4), 243-251.

- Al-Bayati, F. A. (2014). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical and Medicinal Research, 1(1), 1-13.

- Souto, E. B., et al. (2023). Combating Antimicrobial Resistance: Innovative Strategies Using Peptides, Nanotechnology, Phages, Quorum Sensing Interference, and CRISPR-Cas Systems. International Journal of Molecular Sciences, 24(14), 11786.

-

MSD Manual Professional Edition. (2024). Sulfonamides. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

- Rossi, F., et al. (2021). Summarized pathway of folic acid metabolism, including bacterial de novo synthesis, reduction and TS-mediated feedback loop. International Journal of Molecular Sciences, 22(23), 12894.

- Wang, J., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 368(2), 196-202.

- Cokol, M., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. iScience, 24(1), 101929.

- MacNair, C. R., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals, 15(7), 879.

-

Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]

-

Gosset AI. (n.d.). Bacterial folic acid biosynthesis pathway. Retrieved from [Link]

-

PDB-101. (n.d.). Folate Synthesis. Retrieved from [Link]

-

The Kirby Laboratory. (n.d.). When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing. Retrieved from [Link]

-

Hegab, S. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

- Vedantam, G., & Nichols, B. P. (1998). Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli. Antimicrobial Agents and Chemotherapy, 42(11), 2847-2853.

- Kuramitsu, H. K., et al. (2012). Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans.

- Wiegand, I., et al. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.

-

Payne, M. (2021, May 14). Graphviz's DOT - quick introduction [Video]. YouTube. [Link]

- Yun, M. K., et al. (2012). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Science, 335(6072), 1110-1114.

- Kuramitsu, H. K., et al. (2012). Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans.

- Al-Masoudi, N. A., et al. (2022). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Journal of Molecular Structure, 1264, 133241.

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

- Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.

- Iredell, J. R., et al. (2003). Mutations in folP Associated with Elevated Sulfonamide MICs for Neisseria meningitidis Clinical Isolates from Five Continents. Antimicrobial Agents and Chemotherapy, 47(9), 2959-2961.

- Williams, D. L., et al. (2006). Mutation Analysis of the Mycobacterium leprae folP1 Gene and Dapsone Resistance. Antimicrobial Agents and Chemotherapy, 50(5), 1599-1605.

-

Hegab, S. (2021, March 19). Dot Language Graphviz [Video]. YouTube. [Link]

- da Silva, P. B., et al. (2016). Identification of antimicrobial activity among new sulfonamide metal complexes for combating rapidly growing mycobacteria. Letters in Drug Design & Discovery, 13(8), 708-714.

- Bourne, C. R. (2009). Structural and Kinetics Studies of the Enzyme Dihydropteroate Synthase and the Implications for Antibiotic Resistance. University of Tennessee Health Science Center.

-

Wikipedia. (n.d.). Dihydropteroate synthase. Retrieved from [Link]

-

M-CSA. (n.d.). Dihydropteroate synthase. Retrieved from [Link]

-

Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Lesson. Retrieved from [Link]

- Brown, G. M. (1962). Inhibition by Sulfonamides of the Biosynthesis of Folic Acid I. International Journal of Leprosy and Other Mycobacterial Diseases, 30(3), 291-302.

Sources

- 1. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 3. med.unc.edu [med.unc.edu]

- 4. Dihydropteroate synthase: purification by affinity chromatography and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. microbenotes.com [microbenotes.com]

The Rise and Recess of a Pyrazolone: A Technical Guide to the Historical Discovery and Synthesis of Sulfamidopyrine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Journey into the Pyrazolone Archives

This technical guide delves into the historical context and synthetic pathways of Sulfamidopyrine, a compound situated at the intersection of early synthetic analgesics and the celebrated sulfonamide class of antibacterials. While not as commercially prominent as its predecessors or contemporaries, the story of this compound offers valuable insights into the evolution of medicinal chemistry, highlighting the empirical and rational approaches that have shaped modern drug discovery. As Senior Application Scientists, our aim is to not merely recount historical facts but to dissect the scientific rationale behind the discovery and synthesis of this intriguing molecule. We will explore the chemical lineage that gave rise to the pyrazolone scaffold, detail the synthetic methodologies for its functionalization, and discuss the pharmacotherapeutic rationale for its development and eventual therapeutic standing.

Part 1: The Genesis of Pyrazolones - A Serendipitous Discovery and its Progeny

The journey to this compound begins not with a targeted design, but with a serendipitous discovery in the late 19th century. In 1883, the German chemist Ludwig Knorr, while investigating quinine derivatives, unexpectedly synthesized the first pyrazolone derivative, Antipyrine (phenazone).[1][2][3][4] This event marked a pivotal moment in medicinal chemistry, as Antipyrine was one of the first synthetic drugs to exhibit potent analgesic and antipyretic properties, rivaling natural products of the time.[1]

The success of Antipyrine catalyzed a wave of research into this new class of heterocyclic compounds.[1] Chemists at Hoechst AG (a precursor to Sanofi) were particularly active in this field. Friedrich Stolz synthesized Aminopyrine in 1893, a derivative with enhanced activity.[5][6] This was followed by the introduction of Melubrine (sodium antipyrine aminomethanesulfonate) in 1913 and, critically for our narrative, the synthesis of Metamizole (Dipyrone) in 1920.[5][6] Metamizole, a more soluble prodrug of aminopyrine, became a widely used analgesic and antipyretic under the trade name Novalgin, first marketed in Germany in 1922.[5][7][8]

This compound, also known as Melaminsulfone, emerges from this lineage as a derivative of metamizole.[9] While the exact date and discoverer of this compound are not as prominently documented as its predecessors, its chemical structure points to a deliberate modification of the 4-aminoantipyrine core, a key active metabolite of metamizole.[7] The introduction of a sulfonyl-containing moiety reflects the burgeoning interest in sulfonamides following their discovery as potent antibacterial agents.

Key Milestones in Pyrazolone Development

| Year | Discoverer/Company | Compound | Significance |

| 1883 | Ludwig Knorr | Antipyrine (Phenazone) | First synthetic pyrazolone analgesic and antipyretic.[1][2][3] |

| 1893 | Friedrich Stolz (Hoechst AG) | Aminopyrine | A more potent derivative of Antipyrine.[5][6] |

| 1913 | Hoechst AG | Melubrine | A water-soluble derivative of aminopyrine.[5][6] |

| 1920 | Hoechst AG | Metamizole (Dipyrone) | A highly effective and soluble prodrug of aminopyrine.[5] |

| Post-1920 | - | This compound | A sulfonamide derivative of the 4-aminoantipyrine scaffold. |

Part 2: The Synthetic Blueprint of this compound

The synthesis of this compound is rooted in the chemistry of its core scaffold, 4-aminoantipyrine. This versatile intermediate provides a reactive amino group that serves as a handle for further chemical elaboration. The general synthetic strategy involves the formation of a sulfonamide linkage at the C-4 position of the pyrazolone ring.

Conceptual Synthetic Pathway

The synthesis can be conceptually broken down into two main stages: the synthesis of the 4-aminoantipyrine core and its subsequent sulfonamidation.

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative representation of a potential laboratory-scale synthesis of this compound, based on established methodologies for the synthesis of 4-aminoantipyrine derivatives and sulfonamides.

Step 1: Synthesis of 4-Aminoantipyrine

-

Knorr Pyrazole Synthesis: A mixture of ethyl acetoacetate and phenylhydrazine is heated, often in the presence of a catalyst, to yield 1-phenyl-3-methyl-5-pyrazolone.[4]

-

Nitrosation: The resulting pyrazolone is dissolved in a suitable solvent (e.g., acetic acid) and treated with a solution of sodium nitrite to introduce a nitroso group at the 4-position, yielding 4-nitrosoantipyrine.

-

Reduction: The 4-nitrosoantipyrine is then reduced to 4-aminoantipyrine. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation. The crude 4-aminoantipyrine is then purified, typically by recrystallization.

Step 2: Synthesis of this compound

-

Reaction Setup: 4-Aminoantipyrine is dissolved in a suitable aprotic solvent (e.g., dichloromethane or pyridine) in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere.

-

Addition of Sulfonylating Agent: A sulfonylating agent, such as methanesulfonyl chloride, is added dropwise to the solution at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction. Pyridine can also serve as a base to neutralize the HCl byproduct.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a dilute acid. The organic layer is separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization or column chromatography to yield the final product.

Part 3: Pharmacological Profile and Mechanism of Action

The pharmacological activity of this compound is intrinsically linked to its pyrazolone core. Pyrazolone derivatives are known to exert their analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[10] Prostaglandins are lipid compounds that play a crucial role in mediating pain, fever, and inflammation.

Caption: Proposed mechanism of action of this compound.

Metamizole, a close relative of this compound, is a prodrug that is hydrolyzed in the gastrointestinal tract to its active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).[7] It is likely that this compound also acts as a prodrug or is metabolized to active forms that inhibit prostaglandin synthesis. The inhibition of prostaglandin biosynthesis in the central and peripheral nervous systems is believed to be the primary mechanism for its analgesic and antipyretic effects.[10]

The addition of the sulfamido- group introduces a structural motif characteristic of sulfonamide drugs. While this might suggest a potential for antibacterial activity, the primary therapeutic application of pyrazolones has been as analgesics and antipyretics.

Part 4: Clinical Utility and Withdrawal from the Limelight

Pyrazolone derivatives, including metamizole, have been used clinically for the treatment of moderate to severe pain, fever, and smooth muscle spasms.[7][8] They have been particularly popular in some European and Latin American countries.[8] However, the clinical use of many pyrazolone derivatives, including metamizole, has been restricted or withdrawn in several countries, including the United States and the United Kingdom.[5]

The primary reason for this withdrawal is the risk of serious adverse effects, most notably agranulocytosis, a severe and potentially fatal condition characterized by a sharp drop in white blood cell count.[6][8] While the incidence of this side effect is low, its severity has led to a cautious approach to the use of these drugs in many regions. Other reported side effects include allergic reactions and gastrointestinal issues.[10]

The clinical history of this compound itself is not as well-documented as that of metamizole. It is plausible that its use was limited due to the same safety concerns that affected other pyrazolone derivatives. The development of safer and equally effective analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs) and paracetamol (acetaminophen), likely contributed to the decline in the use of pyrazolones like this compound.

Conclusion: A Legacy in Medicinal Chemistry

This compound represents a fascinating chapter in the history of drug discovery. Born from the pioneering work on pyrazolone analgesics and influenced by the rise of sulfonamides, its story underscores the iterative nature of drug development. While its clinical use has been limited, the study of its synthesis and pharmacology provides valuable lessons for today's medicinal chemists. The challenges of balancing efficacy with safety, a central theme in the history of pyrazolones, remain a critical consideration in the development of new therapeutics. The legacy of this compound and its chemical relatives lies not in their widespread clinical use today, but in the foundational knowledge they provided to the field of medicinal chemistry.

References

-

Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. (Source: NIH) [Link]

-

synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. (Source: SATHYABAMA) [Link]

-

Synthesis of 4-aminoantipyrine derivatives via Betti reaction. (Source: ResearchGate) [Link]

-

Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (Source: MDPI) [Link]

-

Metamizole. (Source: Wikipedia) [Link]

-

Metamizole – 100 years since discovery. (Source: proLékaře.cz) [Link]

-

Metamizole. (Source: WikiProjectMed - MDWiki) [Link]

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (Source: PMC - NIH) [Link]

-

Pyrazolone derivatives. (Source: PubMed) [Link]

-

[Metamizol--a new effective analgesic with a long history. Overview of its pharmacology and clinical use]. (Source: PubMed) [Link]

-

Metamizol--a new effective analgesic with a long history. Overview of its pharmacology and clinical use. (Source: ResearchGate) [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Source: PMC - NIH) [Link]

-

Pyrazolone – Knowledge and References. (Source: Taylor & Francis) [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (Source: NIH) [Link]

-

Design, synthesis, and pharmacological activity of nonallergenic pyrazolone-type antipyretic analgesics. (Source: PubMed) [Link]

-

Pyrazolone – Knowledge and References. (Source: Taylor & Francis) [Link]

-

Pyrazolone. (Source: Wikipedia) [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolone - Wikipedia [en.wikipedia.org]

- 5. Metamizole - Wikipedia [en.wikipedia.org]

- 6. mdwiki.org [mdwiki.org]

- 7. [Metamizol--a new effective analgesic with a long history. Overview of its pharmacology and clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Sulfonamides: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties. It dictates the dissolution rate, and by extension, the bioavailability of the drug, ultimately influencing its therapeutic efficacy. Sulfamidopyrine, a member of the sulfonamide class of drugs, presents a unique set of challenges and opportunities in formulation development due to its specific physicochemical characteristics. This technical guide provides an in-depth exploration of the solubility of this compound and structurally related sulfonamides in various organic solvents, offering a framework for researchers to understand and predict their behavior in different formulation environments. While specific quantitative data for this compound is limited in publicly accessible literature, this guide leverages data from structurally similar sulfonamides to elucidate the governing principles of their solubility.

I. Theoretical Framework: Understanding the Physicochemical Drivers of Sulfonamide Solubility

The solubility of a sulfonamide in an organic solvent is a complex interplay of intermolecular forces between the solute (sulfonamide) and the solvent molecules. The key to understanding and predicting this behavior lies in analyzing the physicochemical properties of both.

The Sulfonamide Moiety: A Structural Overview

The characteristic sulfonamide group (-SO₂NH-) imparts a unique combination of polarity and hydrogen bonding capabilities to these molecules. The presence of the sulfonyl group (SO₂) creates a significant dipole moment, while the amine (-NH-) group can act as a hydrogen bond donor. The aromatic rings, common in many sulfonamides including the pyrazolone ring in this compound, contribute to the molecule's hydrophobicity and potential for π-π stacking interactions.

Solvent Properties and Solute-Solvent Interactions

The principle of "like dissolves like" is a fundamental concept in solubility. The solubility of a sulfonamide will be highest in a solvent with similar polarity and hydrogen bonding characteristics. Key solvent properties to consider include:

-

Polarity: Solvents can be broadly classified as polar (e.g., methanol, ethanol, DMSO) and non-polar (e.g., hexane, toluene). Polar solvents are more likely to dissolve polar solutes like sulfonamides.

-

Hydrogen Bonding Capacity: Solvents can be hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), or both. Protic solvents like alcohols (methanol, ethanol) are both HBD and HBA, while aprotic polar solvents like dimethyl sulfoxide (DMSO) are strong HBAs. The ability of a solvent to engage in hydrogen bonding with the sulfonamide's -SO₂NH- group is a critical determinant of solubility.

-

Hildebrand Solubility Parameter (δ): This parameter provides a numerical estimate of the cohesive energy density of a substance. Solutes tend to dissolve best in solvents with a similar Hildebrand solubility parameter.[1]

II. Quantitative Solubility Data of Structurally Related Sulfonamides

| Sulfonamide | Solvent | Temperature (K) | Mole Fraction Solubility (10⁴ x) | Reference |

| Sulfadiazine | Methanol | 298.15 | 1.45 | [2] |

| Sulfadiazine | Ethanol | 298.15 | 0.58 | [3] |

| Sulfadiazine | Acetone | 298.15 | 10.3 | [3] |

| Sulfadiazine | Acetonitrile | 298.15 | 3.55 | [2] |

| Sulfamethazine | Methanol | 298.15 | 4.31 | [4] |

| Sulfamethazine | Ethanol | 298.15 | 2.15 | [5] |

| Sulfamethazine | Acetonitrile | 298.15 | 11.2 | [4][5] |

| Sulfamerazine | Ethanol | 298.15 | 1.48 | [6] |

| Sulfamerazine | Acetonitrile | 298.15 | 8.20 | [6][7] |

| Sulfachloropyridazine | Methanol | 298.15 | 1.83 | [8] |

| Sulfachloropyridazine | Ethanol | 298.15 | 1.05 | [8] |

| Sulfachloropyridazine | Acetone | 298.15 | 14.2 | [8] |

| Sulfachloropyridazine | Acetonitrile | 298.15 | 11.8 | [8] |

| Sulfachloropyridazine | 1,4-Dioxane | 298.15 | 20.1 | [8] |

Note: The solubility of sulfonamides is generally endothermic, meaning it increases with temperature.[5][6][7]

III. Experimental Protocol: The Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9] It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of the sulfonamide powder and add it to a sealed, screw-cap vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Add a precise volume of the desired organic solvent to the vial.

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled to ±0.1 °C.

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the bath temperature.

-

Immediately filter the sample through a solvent-resistant syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the sulfonamide in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of the sulfonamide of known concentrations to quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the sulfonamide in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, mol/L, or mole fraction.

-

Caption: Workflow for the isothermal shake-flask solubility determination method.

IV. Causality and Field-Proven Insights: Decoding Solubility Trends

The solubility data presented in Section II reveals several important trends that can be explained by the principles outlined in Section I.

-

Influence of Solvent Polarity and Hydrogen Bonding: Sulfonamides generally exhibit higher solubility in polar aprotic solvents like acetone and acetonitrile, and polar protic solvents like methanol and ethanol, compared to non-polar solvents. The high solubility in acetone and 1,4-dioxane can be attributed to their ability to act as strong hydrogen bond acceptors for the sulfonamide's -NH group.[8]

-

The Role of the Solvent's Alkyl Chain: For a series of alcohols, the solubility of sulfonamides tends to decrease as the length of the alkyl chain increases (methanol > ethanol > propanol).[5][8] This is because the increasing non-polar character of the longer alkyl chain reduces the overall polarity of the solvent, making it a less favorable environment for the polar sulfonamide.

-

Dimethyl Sulfoxide (DMSO) as a "Universal" Organic Solvent: DMSO is known for its exceptional ability to dissolve a wide range of polar and non-polar compounds.[10][11] Its high polarity and strong hydrogen bond accepting capability make it an excellent solvent for many sulfonamides.

Caption: Key factors influencing the solubility of this compound in organic solvents.

V. Conclusion: A Strategic Approach to Formulation Development

Understanding the solubility of this compound and related sulfonamides in organic solvents is paramount for successful formulation development. By considering the physicochemical properties of both the drug and the solvent, researchers can make informed decisions about solvent selection for crystallization, purification, and the development of liquid dosage forms. The isothermal shake-flask method provides a robust and reliable means of experimentally determining solubility. While specific data for this compound remains an area for further investigation, the principles and data presented in this guide offer a solid foundation for navigating the solubility landscape of this important class of pharmaceutical compounds.

VI. References

-

Amidon GL, Lennernäs H, Shah VP, Crison JR. A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharm Res. 1995;12(3):413-420.

-

Lipinski CA. Drug-like properties and the cause of poor solubility and poor permeability. J Pharmacol Toxicol Methods. 2000;44(1):235-249.

-

Bergström CAS, Norinder U, Luthman K, Artursson P. Experimental and computational screening models for prediction of aqueous drug solubility. Pharm Res. 2002;19(2):182-188.

-

Martin A, Bustamante P, Chun AHC. The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. J Pharm Sci. 1980;69(6):645-653.

-

Glomme A, März J, Dressman JB. Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. J Pharm Sci. 2005;94(1):1-16.

-

Baka E, Comer J, Takács-Novák K. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. J Pharm Biomed Anal. 2008;46(2):335-341.

-

Avdeef A. pH-metric solubility. 1. Solubility-pH profiles from Bjerrum plots. Gibbs buffer and pKa in the solid state. Pharm Pharmacol Commun. 1998;4(3):165-178.

-

Delgado DR, Peña MÁ, Martínez F. Solubility and solution thermodynamics of sulfamethazine in some ethanol + water mixtures. Fluid Phase Equilibria. 2013;360:88-96.

-

Ortiz CP, Cardenas-Torres RE, Martínez F, Delgado DR. Solubility of sulfamethazine in the binary mixture of acetonitrile + methanol from 278.15 to 318.15 K: Measurement, dissolution thermodynamics, preferential solvation, and correlation. Molecules. 2021;26(24):7588.

-

Wishart DS, Feunang YD, Marcu A, et al. HMDB 4.0: the human metabolome database for 2018. Nucleic Acids Res. 2018;46(D1):D608-D617.

-

National Center for Biotechnology Information. PubChem Compound Database; CID=5359476. [Link]. Accessed January 12, 2026.

-

Jouyban A, Fakhree MAA, Shayanfar A. Review of the models for calculating the solubility of drugs in the water-cosolvent mixtures. J Pharm Pharm Sci. 2011;14(1):305-333.

-

Yalkowsky SH, He Y. Handbook of Aqueous Solubility Data. 2nd ed. CRC Press; 2010.

-

Barton AFM. CRC Handbook of Solubility Parameters and Other Cohesion Parameters. 2nd ed. CRC Press; 1991.

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]. Accessed January 12, 2026.

-

Ortiz CP, Cardenas-Torres RE, Herrera M, Delgado DR. Numerical analysis of sulfamerazine solubility in acetonitrile + 1-Propanol cosolvent mixtures at different temperatures. Sustainability. 2023;15(8):6596.

-

Perlovich GL, Kazachenko VP, Strakhova NN, Raevsky OA. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Mol Pharm. 2021;18(2):836-847.

-

Zhang C, Wang Y, Wang J, et al. Solubility of Sulfachloropyridazine in Pure and Binary Solvent Mixtures and Investigation of Intermolecular Interactions. J Chem Eng Data. 2018;63(7):2528-2537.

-

Delgado DR, Bahamón-Hernandez O, Cerquera NE, Ortiz CP, Martínez F, Rahimpour E, Jouyban A, Acree WE Jr. Solubility of sulfadiazine in (acetonitrile + methanol) mixtures: Determination, correlation, dissolution thermodynamics and preferential solvation. J Mol Liq. 2021;322:114979.

-

Cárdenas-Torres RE, Ortiz CP, Acree WE Jr, Jouyban A, Martínez F, Delgado DR. Thermodynamic study and preferential solvation of sulfamerazine in acetonitrile + methanol cosolvent mixtures at different temperatures. J Mol Liq. 2022;349:118172.

-

Li A, Wang S, Zhao H, et al. Solubilities of Sulfadiazine in Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, and Chloroform from (294.15 to 318.15) K. J Chem Eng Data. 2008;53(6):1348-1350.

-

Sciencemadness Wiki. Sulfanilamide. [Link]. Accessed January 12, 2026.

-

Wikipedia. Dimethyl sulfoxide. [Link]. Accessed January 12, 2026.

-

gChem. DMSO. [Link]. Accessed January 12, 2026.

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]. Accessed January 12, 2026.

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. gchemglobal.com [gchemglobal.com]

Stability of Sulfamidopyrine under various pH conditions

An In-Depth Technical Guide to the Stability of Sulfamidopyrine Under Various pH Conditions

Authored by: A Senior Application Scientist

Foreword: The Imperative of Stability in Drug Efficacy

In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and quality. An API's susceptibility to degradation can compromise its therapeutic effect, generate potentially toxic byproducts, and shorten its viable shelf-life. This compound, a member of the sulfonamide class of antibiotics, is no exception. Its chemical integrity is profoundly influenced by environmental factors, with pH being one of the most critical variables. This guide provides a comprehensive exploration of the stability of this compound, focusing on the mechanistic underpinnings of its degradation across the pH spectrum. We will delve into the causality behind experimental designs for stability testing and present robust, self-validating protocols essential for researchers, scientists, and drug development professionals.

Part 1: this compound - Physicochemical Profile and the Role of pH

This compound belongs to the sulfonamide family, a class of synthetic antimicrobial agents that function by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The stability of its core structure is paramount to its therapeutic action.

The structure of this compound contains a sulfonamide functional group (-S(=O)₂-NH-) linked to a pyridine ring. This group is the primary site of hydrolytic attack. The molecule's behavior in solution is governed by its pKa values, which dictate the ionization state of the molecule at any given pH. The sulfonamide nitrogen is weakly acidic, while the aminopyridine moiety is basic. This amphoteric nature means that this compound can exist as a cation, a neutral molecule, or an anion depending on the pH of the environment. This ionization state directly impacts its solubility, reactivity, and, consequently, its stability.

Understanding pH-dependent stability is a regulatory and scientific necessity, as outlined in guidelines from the International Council for Harmonisation (ICH).[1][2] Forced degradation studies, which intentionally stress the API under various conditions including a wide pH range, are fundamental.[3][4][5] These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods crucial for quality control throughout the drug's lifecycle.[1][6]

Part 2: Mechanisms of this compound Degradation

The primary degradation pathway for this compound in aqueous solutions is hydrolysis, though it is also susceptible to photodegradation. The rate and mechanism of these reactions are highly dependent on pH.

Hydrolytic Degradation: A Tale of Two Catalysts

Hydrolysis of this compound involves the cleavage of the sulfur-nitrogen (S-N) bond in the sulfonamide group. This reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis

Under acidic conditions (low pH), the reaction is generally understood to be a specific acid-catalyzed process.[7] The mechanism involves the protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the S-N bond. Studies on the related compound sulfapyridine have shown significant degradation in acidic media, such as 0.1 M hydrochloric acid.[8] The rate of degradation typically increases as the pH decreases.

Base-Catalyzed Hydrolysis

In alkaline environments (high pH), the degradation mechanism shifts. The hydrolysis can proceed via a mechanism where the hydroxide ion acts as a nucleophile, directly attacking the sulfonyl sulfur.[9] The rate of degradation is often observed to be significantly higher in alkaline conditions compared to acidic or neutral conditions.[3] This increased lability is a critical consideration for liquid formulations or during manufacturing processes where the pH might rise.

The pH-Rate Profile

The overall relationship between pH and the degradation rate constant (k) for many sulfonamides can be visualized as a U-shaped or V-shaped curve. This profile demonstrates that the compound is most stable within a specific, often near-neutral or slightly acidic, pH range and becomes progressively less stable in strongly acidic or alkaline environments.

Caption: Conceptual pH-rate profile for this compound hydrolysis.

Photodegradation

Sulfonamides are known to be sensitive to light. Photodegradation can be a significant pathway, especially for solutions exposed to UV or sunlight.[10] The primary mechanisms involve the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂).[10] Studies on related compounds have shown considerable degradation under photolytic conditions.[8] The pH of the solution can also influence the rate of photodegradation.[11][12]

Degradation Products

Forced degradation studies are essential for identifying the likely degradation products.[1] For this compound, hydrolysis would yield sulfanilic acid and 2-aminopyridine. These and other potential degradants must be chromatographically resolved from the parent drug to ensure the analytical method is truly "stability-indicating." Modern techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the structural elucidation of these products.[8]

Part 3: Experimental Design for Stability Assessment

A robust stability study relies on a well-designed experimental protocol. The goal of forced degradation is to achieve a target degradation of 5-20% of the API to ensure that the primary degradation products are formed without completely destroying the molecule.[6]

Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for assessing the stability of this compound.

Caption: Workflow for a forced degradation study of this compound.

Protocol: Forced Degradation of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify degradation pathways and develop a stability-indicating method.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, pH meter

-

Thermostatic water bath or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of 1 mg/mL.

-

Acid Hydrolysis:

-

Pipette 5 mL of the stock solution into a 50 mL flask. Add 5 mL of 0.1 M HCl.

-

Keep the flask in a water bath at 60°C for a specified time (e.g., 24 hours).

-

Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

-

Cool the sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to volume with the mobile phase.

-

-

Alkaline Hydrolysis:

-

Pipette 5 mL of the stock solution into a 50 mL flask. Add 5 mL of 0.1 M NaOH.

-

Keep the flask at 60°C and proceed as in step 2, neutralizing with 0.1 M HCl.

-

-

Neutral Hydrolysis:

-

Pipette 5 mL of the stock solution into a 50 mL flask. Add 5 mL of HPLC grade water.

-

Keep the flask at 60°C and proceed as in step 2 (no neutralization needed).

-

-

Oxidative Degradation:

-

Pipette 5 mL of the stock solution into a 50 mL flask. Add 5 mL of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Withdraw samples and dilute to volume with the mobile phase.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (e.g., 100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products. The following is a representative method based on published procedures for related sulfonamides.[8]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (e.g., 30:70 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at 25°C

Method Validation (Rationale): The method must be validated according to ICH Q2(R1) guidelines. Specificity is the most critical parameter for a stability-indicating assay. This is proven by demonstrating that the peaks corresponding to degradation products are well-resolved from the main this compound peak, ensuring accurate quantification of the API in the presence of its degradants.

Part 4: Data Presentation and Interpretation

Summary of Forced Degradation Results

The results of the forced degradation study should be summarized in a table. This allows for a direct comparison of the drug's lability under different stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Hypothetical) | Degradation Products Observed |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 18.5% | DP-1, DP-2 |

| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25.2% | DP-1, DP-3 |

| Neutral Hydrolysis | Water | 48 hours | 60°C | < 2.0% | None significant |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 8.7% | DP-4 |

| Photolytic | ICH Q1B | N/A | Ambient | 21.8% | DP-5, DP-6 |

DP = Degradation Product

Kinetic Analysis

For hydrolytic studies, the degradation often follows pseudo-first-order kinetics. The natural logarithm of the remaining drug concentration is plotted against time. A linear relationship (a straight line) confirms first-order kinetics, and the rate constant (k) can be calculated from the slope of the line (slope = -k).[13][14] This quantitative data is essential for predicting the shelf-life of the drug under various pH and temperature conditions using the Arrhenius equation.

Conclusion and Recommendations

The stability of this compound is profoundly dependent on pH. It exhibits significant degradation under both acidic and alkaline conditions, with a zone of maximum stability typically in the slightly acidic to neutral pH range. The primary degradation pathway is the hydrolysis of the sulfonamide bond. The compound is also susceptible to photodegradation.

Key Takeaways for Drug Development Professionals:

-

Formulation Strategy: For liquid formulations, the pH must be carefully controlled and buffered within the drug's most stable range to ensure an adequate shelf-life. The use of antioxidants and light-protective packaging should also be considered.

-

Analytical Method Development: A validated, stability-indicating analytical method, typically HPLC, is non-negotiable for quality control. This method must be proven to separate the intact drug from all potential degradation products formed under relevant stress conditions.

-

Storage Conditions: this compound and its formulations should be stored in well-closed, light-resistant containers at controlled room temperature to minimize both hydrolytic and photolytic degradation.

By understanding the chemical behavior of this compound under various pH conditions, scientists can develop robust, safe, and effective pharmaceutical products that meet the stringent requirements of both regulatory bodies and patients.

References

-

Kapoor, B., Gupta, R., Gulati, M., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119-133. [Link]

-

Cole, S. E., & Williams, A. (2010). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 132(31), 10861-10867. [Link]

-

Alsante, K. M., Ando, A., Brown, R., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. [Link]

-

Moore, T. D., & Euerby, M. R. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924. [Link]

-

Zimmermann, A. K., & Kümmerer, K. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research, 20(6), 3845-3855. [Link]

-

Gao, Y., Li, Y., & Zhang, H. (2019). Nitrite-mediated photodegradation of sulfonamides and formation of nitrated products. Water Research, 157, 438-446. [Link]

-

Patel, R. B., Patel, M. R., & Patel, B. G. (2022). Forced Degradation – A Review. American Pharmaceutical Review. [Link]

-

Jain, R. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 28(10). [Link]

-

Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Pharmacy and Health Research, 11(04). [Link]

-

Szymański, K., Jasińska, A., & Gmurek, M. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7401. [Link]

-

Williams, A., & Douglas, K. T. (1973). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (17), 631-632. [Link]

-

Dong, M. W. (2021). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC North America, 39(11), 546-553. [Link]

-

Szymański, K., Jasińska, A., & Gmurek, M. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. [Link]

-

Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]

-

European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. [Link]

-

Page, M. I., & Williams, A. (2001). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Accounts of Chemical Research, 34(11), 867-874. [Link]

-

Khan, A. A., Waseem, A., & Ahmad, I. (2020). Diphenamid photodegradation using Fe(III) impregnated N-doped TiO2/sulfite/visible LED process: Influence of wastewater matrix, kinetic modeling, and toxicity evaluation. Chemosphere, 256, 127094. [Link]

-

LibreTexts Chemistry. (2021). Hydrolysis Reactions. [Link]

-

Stanković, M., Otašević, B., Protić, A., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 27(21), 7586. [Link]

-

El-Didamony, A. M. (2014). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. Analytical Methods, 6(16), 6373-6380. [Link]

-

Okonogi, S., Khonkarn, R., & Kaewpinta, A. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22153-22161. [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. biomedres.us [biomedres.us]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]

- 7. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfamidopyrine and Its Chemical Identifiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfamidopyrine, focusing on its Chemical Abstracts Service (CAS) numbers and various synonyms. Understanding these fundamental identifiers is crucial for accurate documentation, database searches, and regulatory submissions in research and development.

Section 1: Deciphering the Identity of this compound

This compound is a term that can be associated with more than one distinct chemical entity, leading to potential confusion. This guide clarifies the primary compounds referred to as "this compound" and their specific identifiers.

The Two Main Entities

Research reveals two primary substances associated with the name "this compound":

-

Sulfamidochrysoidine : An early synthetic antibacterial agent.

-

A derivative of Metamizole : Often referred to as this compound sodium salt.

It is imperative to distinguish between these two compounds, as they have different chemical structures, properties, and historical significance.

Section 2: Sulfamidochrysoidine - The Progenitor of Sulfa Drugs